molecular formula C10H19N B13459586 6-Tert-butyl-1-azaspiro[3.3]heptane

6-Tert-butyl-1-azaspiro[3.3]heptane

Cat. No.: B13459586
M. Wt: 153.26 g/mol
InChI Key: FSZPTDAPDAQYBZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[33]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient and scalable synthetic routes to 6-tert-butyl-1-azaspiro[3.3]heptane have been described. One method involves the reduction of a nitrile intermediate with lithium aluminum hydride, which spontaneously displaces a tosyl group to form the azaspiro heptane derivative . Another method involves the use of selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .

Industrial Production Methods

While specific industrial production methods for 6-tert-butyl-1-azaspiro[3

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Baeyer-Villiger monooxygenase (BVMO) as a catalyst.

    Reduction: Lithium aluminum hydride as a reducing agent.

    Substitution: Tosyl groups as leaving groups.

Major Products Formed

    Oxidation: γ-Butyrolactone derivatives.

    Reduction: Primary amines.

    Substitution: Various azaspiro heptane derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-1-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which provides distinct physicochemical properties and potential for selective derivation. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

6-tert-butyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C10H19N/c1-9(2,3)8-6-10(7-8)4-5-11-10/h8,11H,4-7H2,1-3H3

InChI Key

FSZPTDAPDAQYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2(C1)CCN2

Origin of Product

United States

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